Ido1-IN-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ido1-IN-15 is a small molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This pathway plays a crucial role in immune regulation, and IDO1 is often overexpressed in various cancers, contributing to immune escape mechanisms by tumor cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ido1-IN-15 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as cyclization, condensation, or cross-coupling reactions.
Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity against IDO1. This may involve reactions like halogenation, alkylation, or acylation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the product. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures.
化学反应分析
Types of Reactions: Ido1-IN-15 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce or replace functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学研究应用
Ido1-IN-15 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the kynurenine pathway and the role of IDO1 in tryptophan metabolism.
Biology: Investigates the immunoregulatory functions of IDO1 and its impact on immune cell function and tumor microenvironment.
Medicine: Explores the therapeutic potential of IDO1 inhibition in cancer immunotherapy, aiming to enhance anti-tumor immune responses.
作用机制
Ido1-IN-15 exerts its effects by inhibiting the enzymatic activity of IDO1. The compound binds to the active site of IDO1, preventing the enzyme from catalyzing the oxidation of tryptophan to kynurenine. This inhibition leads to a decrease in kynurenine levels and an increase in tryptophan levels, thereby modulating immune responses. The primary molecular targets are the active site residues of IDO1, and the pathway involved is the kynurenine pathway .
相似化合物的比较
Ido1-IN-15 can be compared with other IDO1 inhibitors such as epacadostat and navoximod. While all these compounds target IDO1, this compound may have unique structural features or binding affinities that differentiate it from others. Similar compounds include:
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Navoximod: An IDO1 inhibitor with a different chemical structure but similar mechanism of action.
This compound’s uniqueness may lie in its specific binding interactions with IDO1, its pharmacokinetic properties, or its efficacy in preclinical models.
属性
分子式 |
C13H14BrFN6O3 |
---|---|
分子量 |
401.19 g/mol |
IUPAC 名称 |
1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-propylurea |
InChI |
InChI=1S/C13H14BrFN6O3/c1-2-5-16-13(22)18-12-10(20-24-21-12)11(19-23)17-7-3-4-9(15)8(14)6-7/h3-4,6,23H,2,5H2,1H3,(H,17,19)(H2,16,18,21,22) |
InChI 键 |
WWLPKBBAWLOBCT-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。